

Spectroscopic Profile of Tessaric Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tessaric acid**, a sesquiterpenoid of interest for its potential biological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **Tessaric acid** (Molecular Formula: C₁₅H₂₀O₃) are summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H-NMR Spectroscopic Data for **Tessaric Acid**

Chemical Shift (δ) ppm	
Data not explicitly found in search results	

Table 2: 13C-NMR Spectroscopic Data for **Tessaric Acid**



Data not explicitly found in search results

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for Tessaric Acid

Wavenumber (cm ⁻¹)	Assignment	
Data not explicitly found in search results		

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Tessaric Acid

m/z	Interpretation
Data not explicitly found in search results	

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following protocols are based on methods described for the analysis of **Tessaric acid** and related compounds.

NMR Spectroscopy

The ¹H-NMR spectrum of **Tessaric acid** has been previously described by Donadel et al. While the specific parameters from that study were not retrieved, a general protocol for acquiring NMR data for natural products is as follows:

Protocol:

Sample Preparation: A precisely weighed sample of isolated Tessaric acid is dissolved in a
deuterated solvent (e.g., CDCl₃, MeOD) in an NMR tube.



- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H-NMR Acquisition: Standard proton NMR spectra are acquired. Typical parameters include a 90° pulse width, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C-NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

While a specific IR spectrum for **Tessaric acid** was not found, the general procedure for obtaining an IR spectrum of a solid sample is as follows:

Protocol:

- Sample Preparation: The solid sample of **Tessaric acid** can be prepared as a KBr
 (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and
 pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can
 be used, where the solid sample is placed directly on the ATR crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.



Mass Spectrometry (MS)

The identification and quantification of **Tessaric acid** have been performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

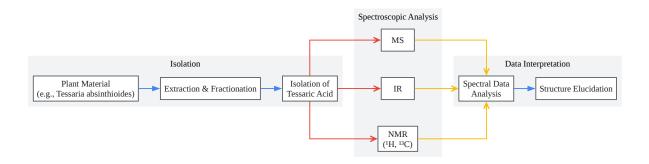
Protocol (based on Pascual et al., 2023):

- · Chromatographic Separation:
 - System: An Acquity UPLC H-Class System.
 - Column: An Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - o Column Temperature: 40 °C.
- Mass Spectrometric Detection:
 - System: A Xevo TQD triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - Ionization Mode: Negative ion mode.
 - Capillary Voltage: 3.0 kV.
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 350 °C.
 - Desolvation Gas Flow: 650 L/h.
 - Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for **Tessaric acid**.



Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **Tessaric acid**.



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